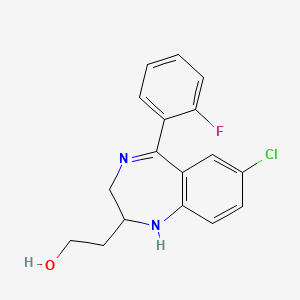
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is notable for its unique structural features, which contribute to its specific biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . The reaction is carried out in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and tetra butyl ammonium bromide (TBAB) as a green media .
Industrial Production Methods
Industrial production methods for benzodiazepines often involve continuous flow synthesis. This method allows for efficient and scalable production of benzodiazepines from aminobenzophenones . The process includes steps such as acylation and intramolecular cyclization, which are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to convert the compound into its reduced form, often using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- involves potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation increases the inhibition of the ascending reticular activating system, leading to sedative and anxiolytic effects . The compound interacts with GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Fludiazepam: Used for its sedative and hypnotic effects.
Nordazepam: A metabolite of diazepam with similar pharmacological activities.
Nitrazepam: Known for its hypnotic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Utilized for its anxiolytic and sedative properties.
Uniqueness
1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is unique due to its specific structural features, which contribute to its distinct pharmacological profile. The presence of the 2-fluorophenyl group and the ethanol moiety enhances its binding affinity to GABA receptors, resulting in potent anxiolytic and sedative effects .
Eigenschaften
CAS-Nummer |
112634-55-6 |
|---|---|
Molekularformel |
C17H16ClFN2O |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]ethanol |
InChI |
InChI=1S/C17H16ClFN2O/c18-11-5-6-16-14(9-11)17(13-3-1-2-4-15(13)19)20-10-12(21-16)7-8-22/h1-6,9,12,21-22H,7-8,10H2 |
InChI-Schlüssel |
FDKKKEUYONHGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
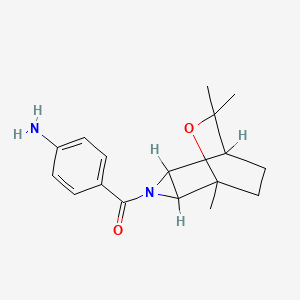
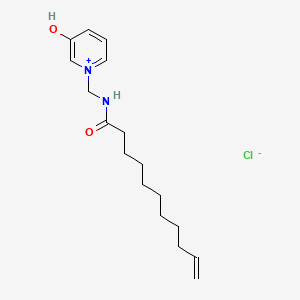

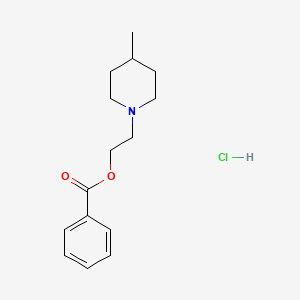

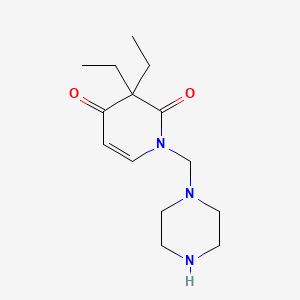
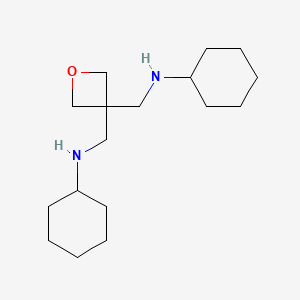
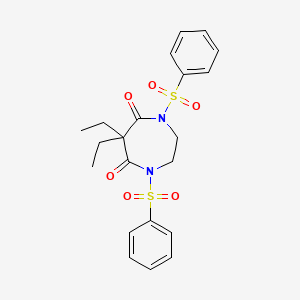
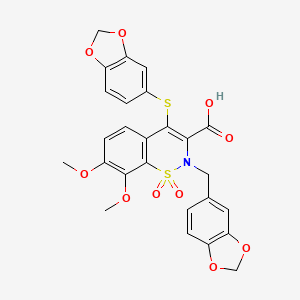

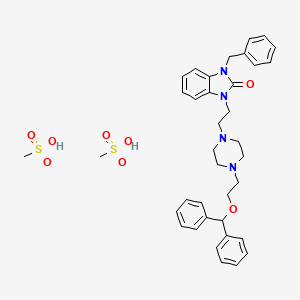

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
